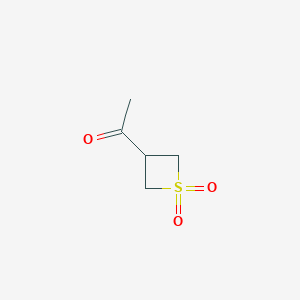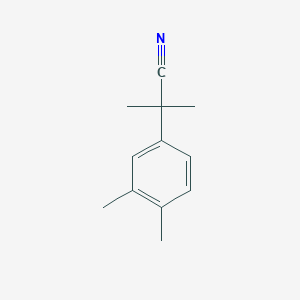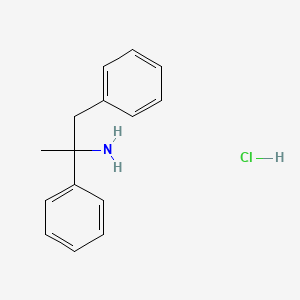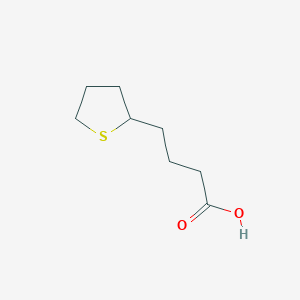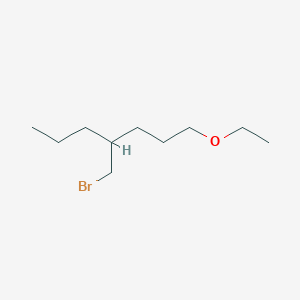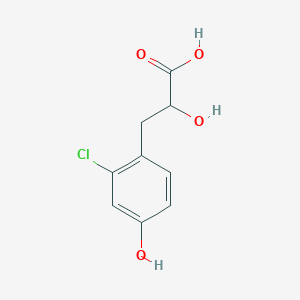
2-(2,5-Dimethoxyphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with two methoxy groups (-OCH3) on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)propanenitrile typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems allows for the optimization of reaction parameters, ensuring consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-(2,5-Dimethoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile
- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
- 2-(3,4-Dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile
Uniqueness
2-(2,5-Dimethoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile group This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,1-3H3 |
InChI 键 |
YPQBPBVYIMYQJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


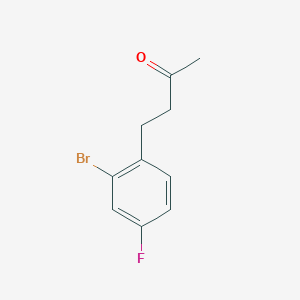
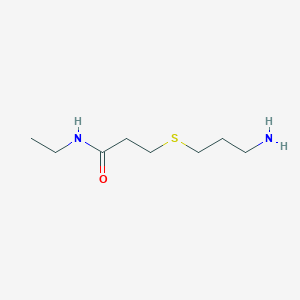
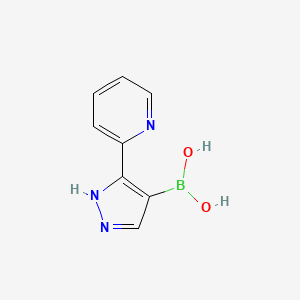
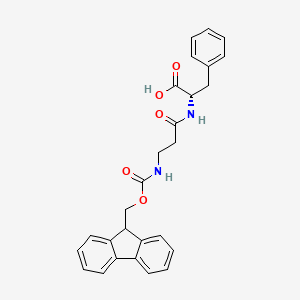
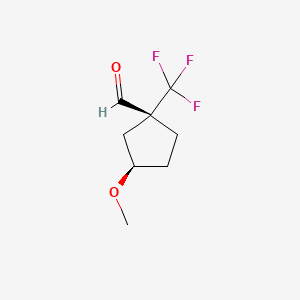
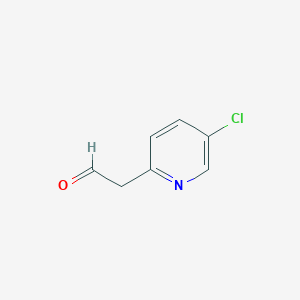
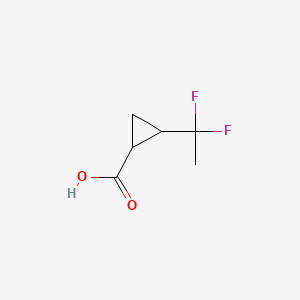
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
